(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxyaniline.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including protection of the amine group, halogenation, and coupling reactions to form the desired intermediate.
Coupling Reaction: The intermediate is then coupled with an appropriate diamine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Organic Synthesis: It can be used as a chiral ligand or catalyst in asymmetric synthesis.
Medicinal Chemistry: The compound may serve as a building block for the synthesis of biologically active molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as chirality or enhanced stability.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound , with similar chemical properties but different chiral configuration.
1,2-Bis(2,4,6-trimethoxyphenyl)ethane: Lacks the diamine functionality, leading to different reactivity and applications.
Uniqueness
(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine is unique due to its chiral nature and the presence of multiple methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific stereochemistry and functional group compatibility.
Properties
Molecular Formula |
C20H28N2O6 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2O6/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1 |
InChI Key |
UKDRWEJXQLAQQL-PMACEKPBSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC |
Origin of Product |
United States |
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